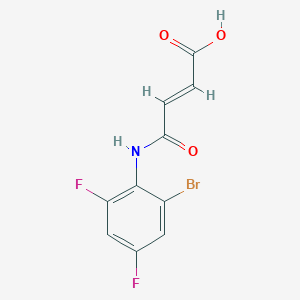
3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid (3-BCPE) is an organic acid that has been the subject of a number of scientific studies. It is a carboxylic acid with a bromine atom attached to the phenyl ring, and a difluorophenyl group at the para position. 3-BCPE has a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid has been studied extensively in the fields of organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, it has been used as a synthetic intermediate for a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. In medicinal chemistry, it has been used as a starting material for the synthesis of various drugs, such as antimalarials, anticonvulsants, and anti-inflammatory agents. In biochemistry, 3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid has been used as a tool to study enzyme-catalyzed reactions, as well as to study the structure and function of proteins.
Mécanisme D'action
The mechanism of action of 3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid is not yet fully understood. However, it is known that 3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid is metabolized by enzymes in the liver, and is converted to 3-bromo-4,6-difluorobenzyl alcohol, which is then further metabolized to 3-bromo-4,6-difluorobenzaldehyde. It is believed that the metabolites of 3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid are responsible for its biological activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid have been studied extensively in laboratory animals. It has been shown to have anticonvulsant, antipyretic, antinociceptive, and anti-inflammatory effects. In addition, it has been shown to have antioxidant activity, as well as to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase.
Avantages Et Limitations Des Expériences En Laboratoire
3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid has several advantages for laboratory experiments. It is relatively inexpensive, and can be synthesized easily. It is also a relatively stable compound, and is relatively non-toxic. However, it has some limitations. Its solubility in water is low, and it is not very soluble in organic solvents. In addition, it is not very soluble in lipid membranes, and is not very stable in the presence of light.
Orientations Futures
There are a number of potential future directions for the study of 3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid. These include further research into its biochemical and physiological effects, as well as its potential therapeutic applications. In addition, further studies could be conducted to investigate the mechanism of action of 3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid, as well as its potential toxicity and side effects. Finally, further research could be conducted to investigate its potential uses in other fields, such as food science and agriculture.
Méthodes De Synthèse
3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid can be synthesized through a two-step reaction. The first step involves the reaction of 4,6-difluorobenzaldehyde with bromoacetyl bromide in the presence of a base such as potassium carbonate. The reaction yields 3-(2-bromo-4,6-difluorophenyl)prop-2-en-1-one, which is then reacted with acetic anhydride to yield 3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid. This synthesis method is simple and efficient, and is suitable for large-scale production.
Propriétés
IUPAC Name |
(E)-4-(2-bromo-4,6-difluoroanilino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO3/c11-6-3-5(12)4-7(13)10(6)14-8(15)1-2-9(16)17/h1-4H,(H,14,15)(H,16,17)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVQCCXBUSKZDW-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)NC(=O)C=CC(=O)O)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1F)NC(=O)/C=C/C(=O)O)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2619405.png)
![4-(3-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2619406.png)
![6-((2-Fluorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2619407.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2619410.png)


![2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B2619414.png)
![methyl 4-ethyl-5-methyl-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2619418.png)
![9-(3-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2619419.png)

![6-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2619421.png)

